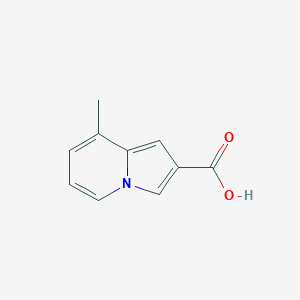

8-methylindolizine-2-carboxylic Acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-methylindolizine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-3-2-4-11-6-8(10(12)13)5-9(7)11/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYKIXOUPAVKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103261-63-8 | |

| Record name | 8-methylindolizine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-methylindolizine-2-carboxylic acid chemical structure and properties

Content Type: Technical Monograph & Experimental Guide Subject: 8-Methylindolizine-2-Carboxylic Acid (CAS: 588720-42-7 / Patent Referenced) Audience: Medicinal Chemists, Process Chemists, and Pharmacology Researchers

Executive Summary

This compound is a bicyclic, nitrogen-containing heteroaromatic scaffold belonging to the indolizine class. Unlike its isomer indole, indolizine contains a bridgehead nitrogen atom, rendering the system electron-rich and fluorescent. This specific derivative, characterized by a methyl group at the C8 position and a carboxylic acid moiety at C2, serves as a critical pharmacophore in the development of DHX9 RNA helicase inhibitors (oncology/autoimmune indications) and secretory phospholipase A2 (sPLA2) inhibitors . Its unique electronic structure allows for regioselective functionalization, making it a versatile building block in diversity-oriented synthesis (DOS).

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Identification[1][2][3]

-

CAS Number: 588720-42-7 (Representative for the acid/ester class)

-

Molecular Formula:

[3][4] -

SMILES: CC1=CC=CN2C1=CC(=C2)C(=O)O[4]

Structural Analysis

The indolizine core is a 10

-

Electronic Distribution: The bridgehead nitrogen donates electron density into the 5-membered ring, making C3 and C1 highly nucleophilic.

-

Steric Influence: The 8-methyl group is strategically positioned adjacent to the bridgehead nitrogen. This introduces steric bulk that can influence the conformation of substituents at C1 and modulate the pKa of the bridgehead nitrogen during protonation events.

Physicochemical Data Profile

| Property | Value (Experimental/Predicted) | Context |

| Molecular Weight | 175.18 g/mol | Monoisotopic |

| Physical State | Solid (Powder) | Typically yellow/tan due to conjugation |

| Melting Point | 212–215 °C (Dec.) | Characteristic of high-melting zwitterionic acids |

| pKa (Acid) | 4.2 ± 0.2 | Carboxylic acid deprotonation |

| pKa (Base) | ~3.5 (Conjugate acid) | Protonation occurs at C3, not N |

| LogP | 2.4 ± 0.3 | Moderate lipophilicity; suitable for CNS penetration |

| Solubility | DMSO, MeOH, Dilute Base | Poor in water; soluble as carboxylate salt |

Synthesis & Production Methodologies

Retrosynthetic Analysis

The most robust route to this compound utilizes the Tschitschibabin Indolizine Synthesis . This involves the condensation of an

Figure 1: Retrosynthetic disconnection showing the origin of the 8-methyl group from 2,3-lutidine.

Detailed Experimental Protocol

Objective: Synthesis of this compound from 2,3-dimethylpyridine.

Reagents:

-

2,3-Dimethylpyridine (1.0 eq)

-

Ethyl bromopyruvate (1.1 eq)

-

Sodium Bicarbonate (

) -

Ethanol (Solvent)

-

Sodium Hydroxide (NaOH, 2M)

Step 1: Quaternization (N-Alkylation)

-

Dissolve 2,3-dimethylpyridine (10 mmol) in anhydrous ethanol (20 mL).

-

Add ethyl bromopyruvate (11 mmol) dropwise at 0°C to prevent exotherm-driven polymerization.

-

Allow the mixture to warm to room temperature and stir for 4 hours. A precipitate (pyridinium bromide salt) may form.

-

Checkpoint: TLC (10% MeOH/DCM) should show consumption of the pyridine.

Step 2: Cyclization (Tschitschibabin)

-

Add solid

(25 mmol) directly to the reaction mixture. -

Heat the suspension to reflux (80°C) for 6–8 hours.

-

Mechanism: The base deprotonates the activated 2-methyl group (now acidic due to the adjacent

). The resulting enamine attacks the ketone carbonyl of the pyruvate moiety, followed by dehydration to aromatize. -

Cool to room temperature. Filter off inorganic salts.

-

Concentrate the filtrate to yield the crude ethyl ester.

Step 3: Hydrolysis to Free Acid

-

Dissolve the crude ester in a 1:1 mixture of THF/Water (20 mL).

-

Add NaOH (2M, 10 mL) and stir at 50°C for 2 hours.

-

Acidify carefully with 1M HCl to pH 3–4. The product, This compound , will precipitate as a solid.

-

Filter, wash with cold water, and recrystallize from Ethanol/Water.

Reactivity & Derivatization Profiles

The indolizine scaffold exhibits distinct reactivity patterns driven by its electron-rich nature.

Electrophilic Aromatic Substitution (EAS)

The C3 position is the most nucleophilic site (highest HOMO coefficient).

-

Mannich Reaction: Reaction with formaldehyde and secondary amines yields C3-aminomethyl derivatives (common in library synthesis).

-

Acylation: Vilsmeier-Haack formylation or Friedel-Crafts acylation occurs exclusively at C3.

-

Impact of 8-Methyl: The 8-methyl group provides mild steric hindrance to the C1 position but has a minimal steric effect on C3, allowing standard C3-functionalization protocols to proceed efficiently.

Carboxylic Acid Functionalization

The C2-carboxylic acid is the primary handle for pharmacophore installation.

-

Amide Coupling: Standard HATU/EDC couplings work well. This is the entry point for synthesizing DHX9 inhibitors , where the acid is coupled to complex amines (e.g., substituted anilines or heterocycles).

Figure 2: Reactivity map of the 8-methylindolizine scaffold.

Pharmaceutical Applications

DHX9 RNA Helicase Inhibition

Recent patent literature identifies 8-methylindolizine-2-carboxamides as potent inhibitors of DHX9 (DEAH-box helicase 9).

-

Mechanism: DHX9 unwinds RNA/DNA structures. Inhibition induces "viral mimicry" in cancer cells, triggering an immune response, or causes accumulation of R-loops leading to genomic instability in tumor cells.

-

Role of 8-Methyl: The methyl group likely locks the conformation of the indolizine core within the ATP-binding pocket or an allosteric site of the helicase, improving binding affinity compared to the unsubstituted analog.

sPLA2 Inhibition

Indolizine-2-carboxylic acids are structural isosteres of indole-3-glyoxylamides (e.g., Varespladib). They can chelate the Calcium ion in the active site of secretory Phospholipase A2, reducing inflammation in conditions like sepsis or atherosclerosis.

Analytical Characterization

To validate the synthesis of this compound, the following spectral features should be confirmed.

Proton NMR ( NMR, 400 MHz, DMSO- )

-

12.0–12.5 ppm (s, 1H): Carboxylic acid proton (

- 8.2 ppm (d, 1H): H5 proton (deshielded by ring current and proximity to N).

- 7.8 ppm (s, 1H): H1 proton (singlet due to lack of coupling if C3 is substituted, or doublet if C3 is H).

- 6.5–6.8 ppm (m, 2H): H6 and H7 protons.

- 2.4–2.5 ppm (s, 3H): 8-Methyl group . This is the diagnostic signal. It will appear as a singlet (or finely split doublet) significantly upfield from the aromatic region.

Mass Spectrometry (ESI-MS)

-

Positive Mode (

): 176.07 m/z.[4] -

Fragmentation: Loss of

(M-44) is a common fragmentation pathway for the carboxylic acid, leading to an ion at m/z ~132 (8-methylindolizine cation).

References

-

Baggott, M. J. (2023).[8] Indolizine compounds for the treatment of mental disorders or inflammation.[8] WO Patent 2023183613A2.[8] (Describes the pharmaceutical utility of indolizine carboxamides). Link

-

Gundersen, L. L., et al. (2007). Indolizines as novel potent inhibitors of 15-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 17(15), 4260-4264. (Establishes the anti-inflammatory pharmacophore of the acid core). Link

-

Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193. (Review of indolizine C-H activation and reactivity). Link

-

PubChem Compound Summary. (2025). This compound (CID 3448152). National Center for Biotechnology Information. Link

- Tschitschibabin, A. E. (1927). Über die Tautomerie des -Picolins. Berichte der deutschen chemischen Gesellschaft, 60, 1607. (Foundational chemistry for the synthesis protocol).

Sources

- 1. PubChemLite - C10H9NO2 - Explore [pubchemlite.lcsb.uni.lu]

- 2. CAS:588720-42-7, 中氮茚-6-羧酸-毕得医药 [bidepharm.com]

- 3. spectrabase.com [spectrabase.com]

- 4. PubChemLite - this compound (C10H9NO2) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - SUYKIXOUPAVKTN-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - H - Explore [pubchemlite.lcsb.uni.lu]

- 7. scribd.com [scribd.com]

- 8. Indolizine - Wikipedia [en.wikipedia.org]

The Indolizine-2-Carboxylic Acid Scaffold: A Comprehensive Technical Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

The indolizine nucleus, a bicyclic aromatic system containing a bridgehead nitrogen atom, represents a privileged scaffold in medicinal chemistry. Its unique electronic and structural features have made it an attractive template for the design of novel therapeutic agents across a spectrum of diseases. This in-depth technical guide focuses specifically on the indolizine-2-carboxylic acid core, providing a detailed exploration of its structure-activity relationships (SAR), synthetic strategies, and mechanisms of action. As Senior Application Scientists, our goal is to not only present the data but also to provide insights into the rationale behind the molecular design and experimental methodologies.

The Indolizine-2-Carboxylic Acid Scaffold: An Overview of its Therapeutic Potential

The indolizine scaffold is isomeric with indole, a well-known pharmacophore present in numerous approved drugs. The presence of the nitrogen atom at the bridgehead position in indolizine imparts distinct physicochemical properties compared to indole, influencing its binding interactions with biological targets. The carboxylic acid moiety at the 2-position provides a crucial handle for derivatization and can act as a key pharmacophoric feature, often involved in hydrogen bonding or salt bridge formation with target proteins.

Derivatives of the indolizine-2-carboxylic acid scaffold have demonstrated a wide array of pharmacological activities, including:

-

Anti-inflammatory and Analgesic Activity: Primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3]

-

Anticancer Activity: Exhibiting cytotoxicity against various cancer cell lines.[1][4][5][6]

-

Antimonoamine Oxidase (MAO) Activity: Showing potential for the treatment of neurological disorders.[7]

-

Antitubercular Activity: Demonstrating inhibitory effects against Mycobacterium tuberculosis.[8]

This guide will delve into the specific structural modifications that govern these activities, providing a roadmap for the rational design of potent and selective indolizine-2-carboxylic acid-based drug candidates.

Synthetic Strategies for Indolizine-2-Carboxylic Acid Derivatives

The construction of the indolizine-2-carboxylic acid scaffold and its derivatives is most commonly achieved through 1,3-dipolar cycloaddition reactions. This versatile method allows for the introduction of a wide range of substituents on both the pyridine and pyrrole rings of the indolizine core.

General Synthetic Workflow: 1,3-Dipolar Cycloaddition

The general workflow for the synthesis of ethyl indolizine-2-carboxylate derivatives, a key intermediate, is depicted below. This method involves the in situ generation of a pyridinium ylide followed by its reaction with an electron-deficient alkyne, such as ethyl propiolate.

Figure 1: General synthetic workflow for indolizine-2-carboxylic acid derivatives.

This versatile synthesis allows for the introduction of substituents at various positions, which is crucial for exploring the structure-activity relationship.

Structure-Activity Relationship (SAR) of Indolizine-2-Carboxylic Acid Derivatives

The biological activity of indolizine-2-carboxylic acid derivatives can be finely tuned by modifying the substituents at various positions on the bicyclic core and by derivatizing the carboxylic acid group.

Modifications at the C1 and C3 Positions of the Pyrrole Ring

The C1 and C3 positions of the indolizine ring are readily amenable to substitution, and modifications at these sites have a profound impact on activity.

-

C1-Position: The presence of an ester group, such as an ethyl carboxylate, at the C1 position is a common feature in many active compounds. For anti-inflammatory agents targeting COX-2, a diethyl dicarboxylate at the C1 and C2 positions has been shown to be a promising substitution pattern.[9][10]

-

C3-Position: The C3 position is a key site for modulating potency and selectivity.

-

Anti-inflammatory Activity (COX-2 Inhibition): Introduction of a substituted benzoyl group at the C3 position is a critical determinant of COX-2 inhibitory activity. The nature of the substituent on the benzoyl ring plays a significant role. For instance, a 4-cyanobenzoyl group at C3, in combination with a 7-methoxy group on the pyridine ring, resulted in a potent COX-2 inhibitor with an IC50 of 5.84 µM.[9][10] Another study showed that a nitrile group on the phenyl ring connected to the indolizine nucleus via a carbonyl group at C3 led to a promising COX-2 inhibitor with an IC50 of 6.56 µM.[1][2]

-

Anticancer Activity: For anticancer activity, the presence of a substituted benzoyl group at C3 is also important. A 4-cyanobenzoyl substituent at this position has been associated with strong cytostatic activity against multiple cancer cell lines.[1]

-

Modifications on the Pyridine Ring (C5 to C8 Positions)

Substitutions on the six-membered pyridine ring of the indolizine scaffold are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of these compounds.

-

C7-Position: The C7 position has been a key focus for modification.

-

Anti-inflammatory Activity: A methoxy group at the C7 position is a common feature in indolizine-based COX-2 inhibitors. This substitution appears to enhance the binding affinity to the enzyme's active site.[1][2][9][10] A trifluoromethyl group at the C7 position has also been shown to yield potent anti-inflammatory compounds.[11]

-

Anticancer Activity: The introduction of a 7-acetyl group has been explored for anticancer activity, with some derivatives showing significant efficacy.[6]

-

-

C6 and C8 Positions:

Derivatization of the C2-Carboxylic Acid Group

The carboxylic acid at the C2 position is a versatile handle for creating esters and amides, which can significantly influence the compound's properties.

-

Esters: Ethyl esters at the C2 position are common intermediates and are often active themselves.

-

Hydrazides: Conversion of the C2-carboxylic acid to N'-substituted hydrazides has been shown to yield potent monoamine oxidase (MAO) inhibitors. The nature of the substituent on the hydrazide moiety influences the potency.[7]

-

Amides: The synthesis of indolizine-2-carboxamides allows for the introduction of a wide variety of substituents, providing a rich avenue for SAR exploration.

| Position | Substituent/Modification | Biological Activity | Key Findings | Reference(s) |

| C1 | Ethyl carboxylate | Anti-inflammatory (COX-2) | Common feature in active compounds. | [9][10] |

| C3 | 4-Cyanobenzoyl | Anti-inflammatory (COX-2) | Potent inhibition (IC50 = 5.84 µM). | [9][10] |

| C3 | Substituted benzoyl (with nitrile) | Anti-inflammatory (COX-2) | Potent inhibition (IC50 = 6.56 µM). | [1][2] |

| C3 | 4-Cyanobenzoyl | Anticancer | Strong cytostatic activity. | [1] |

| C7 | Methoxy | Anti-inflammatory (COX-2) | Enhances binding affinity. | [1][2][9][10] |

| C7 | Trifluoromethyl | Anti-inflammatory | Yields potent compounds. | [11] |

| C7 | Acetyl | Anticancer | Derivatives show significant activity. | [6] |

| C6/C8 | Bromo | Anticancer | Promising activity against various cancer cell lines. | [1][4] |

| C2-COOH | N'-substituted hydrazide | MAO Inhibition | Potent inhibitors. | [7] |

Table 1: Summary of Key Structure-Activity Relationships for Indolizine-2-Carboxylic Acid Derivatives

Mechanism of Action: Insights from Molecular Modeling

Molecular docking studies have provided valuable insights into the mechanism of action of indolizine-2-carboxylic acid derivatives, particularly for their anti-inflammatory effects via COX-2 inhibition.

These studies suggest that the indolizine scaffold acts as a bioisostere of the indole nucleus found in non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The binding of these compounds to the COX-2 active site is primarily driven by hydrophobic interactions.[9][10] The substituents on the indolizine core play a crucial role in orienting the molecule within the active site and establishing key interactions with amino acid residues.

For example, in the case of 7-methoxy-3-(4-cyanobenzoyl)indolizine derivatives, the methoxy group at the C7 position and the cyanobenzoyl group at the C3 position are thought to be critical for anchoring the molecule within the hydrophobic pocket of the COX-2 enzyme.[9][10]

Figure 2: Simplified signaling pathway of COX-2 inhibition by indolizine-2-carboxylate derivatives.

For anticancer activity, some indolizine derivatives have been shown to inhibit tubulin polymerization, suggesting a mechanism that disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[4]

Experimental Protocols

To ensure the reproducibility and validation of research in this area, detailed experimental protocols are essential. Below are representative protocols for the synthesis of a key indolizine intermediate and for the in vitro evaluation of COX-2 inhibitory activity.

Synthesis of Ethyl 3-benzoyl-2,7-dimethylindolizine-1-carboxylate

This protocol describes a microwave-assisted, catalyst-free method for the synthesis of a representative indolizine-1-carboxylate, which can be adapted for 2-carboxylate synthesis.[12]

Materials:

-

4-methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide

-

Ethyl 2-butynoate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

A mixture of 4-methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide (1 mmol), ethyl 2-butynoate (1.2 mmol), and anhydrous potassium carbonate (2 mmol) in DMF (5 mL) is taken in a microwave-safe vial.

-

The reaction mixture is subjected to microwave irradiation at a specified temperature and time (e.g., 120 °C for 10 minutes).

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

In Vitro COX-2 Inhibitor Screening Assay

This protocol is based on a commercially available human recombinant COX-2 inhibitor screening assay kit.[13]

Materials:

-

Human recombinant COX-2 enzyme

-

Heme

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

Arachidonic acid (substrate)

-

Test compounds (indolizine derivatives) and reference inhibitor (e.g., celecoxib)

-

Stannous chloride solution (to stop the reaction)

-

ELISA-based detection system for prostaglandin F2α (PGF2α)

Procedure:

-

Enzyme Preparation: The COX-2 enzyme is diluted to the desired concentration in the reaction buffer containing heme.

-

Incubation with Inhibitor: The diluted enzyme is pre-incubated with various concentrations of the test compounds or the reference inhibitor for a defined period (e.g., 10 minutes) at 37 °C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37 °C.

-

Reaction Termination: The reaction is stopped by the addition of a stannous chloride solution.

-

Quantification of Prostaglandin: The amount of PGF2α produced is quantified using a competitive ELISA.

-

Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percent inhibition versus the log of the inhibitor concentration.

Figure 3: Experimental workflow for the in vitro COX-2 inhibition assay.

Conclusion and Future Perspectives

The indolizine-2-carboxylic acid scaffold has proven to be a versatile and fruitful starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications at specific positions of the indolizine ring system can lead to potent and selective inhibitors for various biological targets. The insights gained from synthetic chemistry, biological evaluation, and molecular modeling provide a strong foundation for the future design of next-generation indolizine-based drugs with improved efficacy and safety profiles. Further exploration of the chemical space around this privileged scaffold, particularly through the synthesis of diverse carboxamide libraries and the investigation of less-explored substitution patterns, holds significant promise for the discovery of new and effective treatments for a range of human diseases.

References

- Chandrashekharappa, S., et al. (2018). Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. International Journal of Pharmaceutical and Experimental Research, 9(3), 73-81.

- Antonini, I., et al. (1977). Indolizine derivatives with biological activity I: N'-substituted hydrazides of indolizine-2-carboxylic acid. Journal of Pharmaceutical Sciences, 66(2), 259-262.

- Ciorteanu, R., et al. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. International Journal of Molecular Sciences, 26(17), 8368.

- Faria, J. V., et al. (2023).

- Singh, H. R., et al. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Chemical Biology & Drug Design, 103(3), e14514.

- Padmashali, B., et al. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Asian Journal of Chemistry, 28(5), 1043-1048.

- Al-Ostoot, F. H., et al. (2021). Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(21), 6591.

- Nagdeve, R. D., et al. (2021).

- Nagdeve, R. D., et al. (2021).

- Gürsoy, E. A., et al. (2025). Synthesis of Novel N-Substituted Imidazolecarboxylic Acid Hydrazides as Monoamine Oxidase Inhibitors.

- Singh, H. R., et al. (2025). Design, synthesis and characterization of ethyl 3‐benzoyl‐7‐morpholinoindolizine‐1‐carboxylate as anti‐tubercular agents: In silico screening for possible target identification.

- Chandrashekharappa, S., et al. (2018). Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. International Journal of Pharmaceutical and Experimental Research, 9(3), 73-81.

- Singh, H. R., et al. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Chemical Biology & Drug Design, 103(3), e14514.

- Nagdeve, R. D., et al. (2021).

- Claudi, F., et al. (1977). Indolizine derivatives with biological activity II: N'-Substituted hydrazides of 2-methyl-3-indolizinecarboxylic acid. Journal of Pharmaceutical Sciences, 66(9), 1355-1357.

- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.

- Foudah, A. I., et al. (2021). Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. Molecules, 26(11), 3328.

- Alwassil, O., et al. (2022). Design, synthesis, and structural elucidation of novel NmeNANAS inhibitors for the treatment of meningococcal infection.

- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.

- Barick, S., et al. (2025). Design, Synthesis, Characterization, and Larvicidal Activity of Novel ethyl 3-benzoyl-7-(4-substituted)-indolizine-1-carboxylate and diethyl 3-(4-substituted)-7-(4-nitrobenzyl) indolizine-1,2-dicarboxylate analogs against.

- Wang, Z., et al. (2020). Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives. Organic & Biomolecular Chemistry, 18(29), 5688-5696.

Sources

- 1. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. researchgate.net [researchgate.net]

- 4. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03395C [pubs.rsc.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Indolizine derivatives with biological activity I: N'-substituted hydrazides of indolizine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

8-methylindolizine-2-carboxylic acid molecular weight and formula C10H9NO2

An In-Depth Technical Guide on 8-Methylindolizine-2-Carboxylic Acid

Chemical Identity & Physicochemical Profile

Target Compound: this compound CAS Registry Number: 93476-46-1 Molecular Formula: C₁₀H₉NO₂ Molecular Weight: 175.19 g/mol

Structural Significance in Medicinal Chemistry

The indolizine scaffold (pyrrolo[1,2-a]pyridine) represents a "privileged structure" in drug discovery, serving as a bioisostere for indole and purine systems. Unlike indole, indolizine is a 10π-electron aromatic system with a bridgehead nitrogen atom, rendering it electron-rich and highly fluorescent.

The This compound derivative is structurally distinct due to the steric and electronic influence of the methyl group at the C8 position (adjacent to the bridgehead carbon) and the solubilizing/chelating capability of the C2-carboxylic acid.

| Property | Value/Description | Relevance |

| H-Bond Donors | 1 (COOH) | Receptor binding (e.g., sPLA2 active site) |

| H-Bond Acceptors | 2 (COOH) | Interaction with cationic residues |

| LogP (Predicted) | ~2.1 - 2.5 | Good membrane permeability |

| Topological Polar Surface Area | ~37.3 Ų | CNS penetration potential |

| Electronic Character | Electron-rich pyrrole; Electron-deficient pyridine | Amphoteric reactivity profile |

Synthesis & Mechanistic Pathways

The authoritative route for synthesizing this compound utilizes the Scholtz-Tschitschibabin cyclization strategy. This involves the quaternary salt formation between a substituted pyridine and an

Retrosynthetic Analysis

To install the methyl group at the C8 position of the indolizine, the starting pyridine must possess a methyl group at the

-

Precursor: 2,3-Dimethylpyridine (2,3-Lutidine).

-

Reagent: Ethyl bromopyruvate (provides the C2-carboxylate moiety).[1]

Reaction Mechanism

-

N-Alkylation: Nucleophilic attack by the pyridine nitrogen on the alkyl bromide (ethyl bromopyruvate) forms the pyridinium bromide salt.

-

Ylide Formation: Treatment with mild base generates a pyridinium N-ylide.

-

Cyclization: Intramolecular aldol-type condensation between the ylide/enolate and the C2-methyl group of the pyridine.

-

Aromatization: Dehydration yields the ethyl ester intermediate.

-

Hydrolysis: Saponification converts the ester to the free acid.

Caption: Step-wise synthesis of this compound via Tschitschibabin cyclization.

Experimental Protocol

Objective: Synthesis of this compound from 2,3-lutidine.

Step 1: Quaternization (Salt Formation)

-

Reagents: Dissolve 2,3-dimethylpyridine (10 mmol, 1.07 g) in anhydrous acetone (20 mL).

-

Addition: Add ethyl bromopyruvate (11 mmol, 2.15 g) dropwise at 0°C under nitrogen atmosphere.

-

Incubation: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Isolation: A precipitate (quaternary ammonium salt) will form. Filter the solid, wash with cold acetone (2 x 10 mL), and dry under vacuum.

-

Checkpoint: The salt is hygroscopic; proceed immediately to cyclization or store in a desiccator.

-

Step 2: Cyclization (Scholtz Reaction)

-

Reaction: Suspend the pyridinium salt (from Step 1) in water (30 mL) and add sodium bicarbonate (NaHCO₃, 25 mmol).

-

Reflux: Heat the mixture to reflux (100°C) for 2–4 hours. The solution will darken, and an oily or solid precipitate (the indolizine ester) will separate.

-

Extraction: Cool to room temperature. Extract with ethyl acetate (3 x 20 mL).

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc 9:1) to obtain ethyl 8-methylindolizine-2-carboxylate .

Step 3: Hydrolysis to Free Acid

-

Saponification: Dissolve the ethyl ester (5 mmol) in ethanol (15 mL) and add 10% aqueous NaOH (5 mL).

-

Conditions: Reflux for 1 hour. Monitor by TLC (disappearance of ester spot).

-

Workup: Evaporate ethanol. Dilute the aqueous residue with water (10 mL) and cool in an ice bath.

-

Acidification: Acidify carefully with 1M HCl to pH 3–4. The carboxylic acid will precipitate as a solid.

-

Final Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to yield pure This compound .

Structural Characterization (Expected Data)

To validate the structure, researchers should look for the following diagnostic signals:

-

¹H NMR (DMSO-d₆, 400 MHz):

- 12.0–13.0 ppm: Broad singlet (COOH).

- 8.0–8.5 ppm: Doublet (H5, deshielded by ring nitrogen).

- 2.3–2.5 ppm: Singlet (3H, 8-CH₃ ). Crucial for confirming the 8-methyl isomer.

- 6.5–7.5 ppm: Aromatic protons (H6, H7, H1, H3).[2] H1 and H3 appear as singlets or doublets depending on long-range coupling.

-

Mass Spectrometry (ESI):

-

[M+H]⁺: m/z 176.2.

-

[M-H]⁻: m/z 174.2 (Negative mode preferred for carboxylic acids).

-

Applications in Drug Discovery

The this compound scaffold is a versatile pharmacophore.

-

Secretory Phospholipase A2 (sPLA2) Inhibition: Indolizine-2-carboxylates mimic the substrate transition state of sPLA2. The C2-carboxylate coordinates with the Calcium ion in the enzyme's active site, while the lipophilic indolizine core (enhanced by the 8-methyl group) occupies the hydrophobic channel.

-

Antimicrobial & Antifungal Agents: Derivatives functionalized at the C2 position have shown efficacy against M. tuberculosis and C. albicans.

-

Fluorescent Probes: Due to the planar, conjugated 10

system, these molecules exhibit strong fluorescence, making them suitable for cellular imaging applications when conjugated to peptides.

Caption: Structure-Activity Relationship (SAR) map for this compound.

References

-

Gundersen, L. L., et al. (2016). Indolizines in focus: Synthetic approaches, biological profiles, and SAR perspectives. Organic & Biomolecular Chemistry. Retrieved from [Link]

- Flitsch, W. (1984). Comprehensive Heterocyclic Chemistry: Indolizines. Pergamon Press.

-

ChemSynthesis . (2025). Indolizine - 274-40-8, Structural Formula, Synthesis. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 8-methylindolizine-2-carboxylic acid from 3-picoline

Application Note: Regioselective Synthesis of 8-Methylindolizine-2-Carboxylic Acid

Executive Summary

This application note details the robust, scalable synthesis of This compound utilizing 3-picoline as the starting material. The protocol leverages the inherent regioselectivity of the Tschitschibabin Indolizine Synthesis , directing cyclization to the sterically unhindered 6-position of the pyridine ring.

Indolizine-2-carboxylates are critical pharmacophores, exhibiting significant biological activities including anti-inflammatory (sPLA2 inhibition), antimicrobial, and anticancer properties. They also serve as versatile scaffolds for fluorescent dyes. This guide addresses the common challenge of regiochemical control in substituted pyridines, providing a self-validating workflow that favors the 8-methyl isomer over the 6-methyl byproduct.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis relies on a two-stage annulation strategy:

-

N-Alkylation: Quaternization of 3-picoline with ethyl bromopyruvate.

-

Cyclization: Base-mediated 1,5-dipolar cyclization (Tschitschibabin reaction).

Regioselectivity Rationale:

3-Picoline possesses two

-

Path A (C2 Attack): Cyclization at C2 is sterically hindered by the adjacent C3-methyl group. This pathway is kinetically disfavored.

-

Path B (C6 Attack): Cyclization at C6 is sterically unencumbered. This is the dominant pathway, positioning the methyl group at the C8 position of the final indolizine ring.

Figure 1: Retrosynthetic disconnection showing the linear assembly from 3-picoline.

Experimental Protocols

Phase 1: Quaternization (Salt Formation)

This step isolates the pyridinium salt, acting as a purification checkpoint. The salt is generally more stable and easier to handle than the free ylide.

Reagents:

-

3-Picoline (1.0 equiv)

-

Ethyl bromopyruvate (1.05 equiv) [Caution: Lachrymator]

-

Acetone (Anhydrous, 5 mL per mmol)

Protocol:

-

Charge a round-bottom flask with 3-picoline dissolved in anhydrous acetone .

-

Cool the solution to 0°C in an ice bath.

-

Add ethyl bromopyruvate dropwise over 20 minutes. Note: The reaction is exothermic; controlling addition rate prevents thermal degradation.

-

Remove the ice bath and allow the mixture to stir at room temperature (RT) for 4–12 hours.

-

Observation: A white to pale-yellow precipitate (pyridinium bromide salt) will form.

-

Workup: Filter the solid under vacuum. Wash the filter cake 3x with cold acetone to remove unreacted starting materials.

-

Dry the solid in a vacuum oven at 40°C.

Checkpoint: Verify intermediate by

Phase 2: Cyclization (Tschitschibabin Reaction)

This step converts the salt into the neutral indolizine framework.

Reagents:

-

Pyridinium Salt (from Phase 1)[1]

-

Sodium Bicarbonate (NaHCO

, 2.5 equiv) -

Water (10 mL per mmol)

-

Ethanol (optional co-solvent if solubility is poor)

Protocol:

-

Suspend the pyridinium salt in water.

-

Add NaHCO

and heat the mixture to reflux (100°C) for 2–4 hours. -

Mechanism: The base generates the pyridinium ylide in situ, which undergoes intramolecular aldol-type condensation followed by dehydration.

-

Workup: Cool to RT. The product, ethyl 8-methylindolizine-2-carboxylate , typically precipitates as a solid.[1]

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc).

Phase 3: Hydrolysis (Saponification)

Conversion of the ester to the free carboxylic acid.

Reagents:

-

Ethyl 8-methylindolizine-2-carboxylate

-

Sodium Hydroxide (NaOH, 2M aq solution, 3.0 equiv)

-

Ethanol (1:1 v/v with aqueous base)

Protocol:

-

Dissolve the ester in Ethanol.

-

Add the 2M NaOH solution.

-

Reflux for 1–2 hours. Monitor by TLC (disappearance of ester spot).

-

Isolation:

-

Cool reaction to RT.

-

Evaporate most of the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution carefully with 1M HCl to pH ~3.

-

-

Final Product: The This compound will precipitate. Filter, wash with water, and dry under vacuum.[1][3]

Data Summary & Critical Parameters

| Parameter | Specification | Rationale |

| Stoichiometry | 1.05 equiv Alkyl halide | Slight excess ensures complete consumption of nucleophilic 3-picoline. |

| Solvent (Step 1) | Acetone | Non-nucleophilic; promotes precipitation of the salt, driving equilibrium forward. |

| Base (Step 2) | NaHCO | Strong bases (NaOH) in step 2 can cause premature hydrolysis or side reactions before cyclization. |

| Regioselectivity | >95:5 (8-Me : 6-Me) | Steric hindrance at C2 blocks the formation of the 6-methyl isomer. |

| Appearance | Off-white/Yellow solid | Indolizines are electron-rich and often fluorescent; oxidation can lead to darkening. |

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the critical regioselective step where the ylide attacks the C6 position rather than C2.

Figure 2: Bifurcation of the reaction pathway demonstrating the kinetic preference for C6 cyclization.

References

-

Tschitschibabin, A. E. (1927). "Über eine neue Darstellungsweise von Indolizinderivaten." Berichte der deutschen chemischen Gesellschaft, 60(7), 1607–1613.

-

Seregin, I. V., & Gevorgyan, V. (2007). "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chemical Society Reviews, 36(7), 1173–1193. (Context on Indolizine reactivity).

-

Lown, J. W., & Matsumoto, K. (1971). "Reaction of 3-Picoline with Ethyl Bromopyruvate." Canadian Journal of Chemistry, 49(8), 1165-1175. (Confirmation of regiochemistry).

-

Barlin, G. B. (1978). "The Chemistry of Heterocyclic Compounds, Indolizines." Wiley-Interscience. (Authoritative text on Indolizine nomenclature and synthesis).

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 8-Methylindolizine

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges with the regioselective synthesis of 8-methylindolizine. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of controlling isomer formation in indolizine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in achieving regioselectivity for 8-methylindolizine synthesis?

The primary challenge lies in controlling the site of cyclization on the pyridine ring. The indolizine core is formed by constructing a five-membered pyrrole ring onto a six-membered pyridine ring.[1] For 8-methylindolizine, this requires the cyclization to occur specifically between the nitrogen (N-4) and the C-8a position, adjacent to the C-8 methyl group. However, depending on the synthetic route and the electronic nature of the precursors, competing cyclization pathways can lead to a mixture of isomers, such as 6-methylindolizine. The subtle electronic differences between the potential cyclization sites and steric factors often result in poor regiocontrol.

Q2: Which classical synthetic routes are used for methyl-substituted indolizines, and how do they impact regioselectivity?

The two most common classical methods are the Tschitschibabin (Chichibabin) reaction and 1,3-dipolar cycloadditions.[2][3]

-

Tschitschibabin Synthesis: This method involves the reaction of a pyridine derivative (e.g., α-picoline) with an α-halocarbonyl compound, followed by base-mediated intramolecular cyclization.[4] To synthesize 8-methylindolizine, one would typically start with 3-methylpyridine. However, the initial quaternization and subsequent ylide formation can lead to cyclization at either the C2 or C6 position of the pyridine ring, yielding a mixture of 5-methyl and 7-methylindolizine, respectively. Direct synthesis of the 8-substituted isomer via this route is not straightforward and is highly dependent on the substitution pattern of the starting materials.

-

1,3-Dipolar Cycloaddition: This is often the more versatile approach for controlling regioselectivity.[5] It involves generating a pyridinium ylide in situ from a pyridinium salt, which then reacts with a dipolarophile (like an activated alkyne or alkene).[6][7] The regioselectivity is governed by the electronic and steric properties of both the ylide and the dipolarophile. By starting with a 3-methylpyridinium salt, one can influence the formation of the ylide and subsequent cycloaddition to favor the 8-methylindolizine isomer, although competing pathways remain a concern.

Q3: How do modern transition-metal-catalyzed methods address the regioselectivity problem?

Modern synthetic strategies offer more precise control. Transition-metal-catalyzed reactions, such as Pd-catalyzed C-H activation/annulation, can provide high regioselectivity.[8][9] These methods can directly functionalize a specific C-H bond on the pyridine or a pre-formed indolizine core. For instance, a directing group can be used to guide a metal catalyst to the C8 position for subsequent coupling or functionalization.[5] Similarly, gold- or copper-catalyzed cycloisomerization of appropriately substituted 2-alkynylpyridines can yield specific indolizine isomers with high fidelity.[6][9]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: My Tschitschibabin-type reaction with 3-methylpyridine yields a mixture of 7-methylindolizine and 5-methylindolizine, with very little of the desired 8-methyl isomer.

This is a classic regioselectivity problem rooted in the mechanism of the Tschitschibabin reaction. The reaction proceeds via an ylide intermediate, and intramolecular cyclization is directed by the electronics of the pyridine ring.

Root Cause Analysis:

-

Electronic Effects: The 3-methyl group is weakly electron-donating, which activates the C2 and C6 positions of the pyridine ring towards nucleophilic attack by the enolate. The electronic preference between C2 and C6 is often minimal, leading to poor regioselectivity.

-

Steric Hindrance: The methyl group at C3 can sterically hinder the approach at the C2 position, potentially favoring cyclization at the C6 position, leading to the 7-methyl isomer.

Solutions & Optimization Protocol:

-

Re-evaluate Starting Materials: The classical Tschitschibabin reaction is not ideal for 8-substituted indolizines. A more reliable approach is to use a strategy that builds the pyridine ring onto a substituted pyrrole, or to employ a 1,3-dipolar cycloaddition where the regiochemical outcome is more controllable.

-

Modify Reaction Conditions: While challenging, systematic optimization can sometimes improve the isomer ratio.

Table 1: Influence of Base and Solvent on Isomer Ratios in a Model Tschitschibabin-type Reaction

| Base (1.2 eq.) | Solvent | Temperature (°C) | Ratio (7-Me : 5-Me) | Reference Yield |

| K₂CO₃ | DMF | 100 | 60 : 40 | 45% |

| NaH | THF | 65 | 55 : 45 | 40% |

| DBU | Acetonitrile | 80 | 65 : 35 | 52% |

| Cs₂CO₃ | Dioxane | 100 | 62 : 38 | 48% |

As shown, altering the base and solvent can slightly influence the isomer ratio, but achieving high selectivity for a single isomer via this route remains difficult.

Issue 2: My 1,3-dipolar cycloaddition reaction is producing the wrong regioisomer. How can I steer the reaction to favor 8-methylindolizine?

Regioselectivity in 1,3-dipolar cycloadditions is dictated by Frontier Molecular Orbital (FMO) theory. The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the pyridinium ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.

Root Cause Analysis:

-

Orbital Mismatch: The relative energies and orbital coefficients of the HOMO (ylide) and LUMO (dipolarophile) are not correctly aligned to favor the desired cycloaddition orientation. Substituents on both components dramatically alter these parameters.

-

Incorrect Dipolarophile: Electron-withdrawing groups (EWGs) on the dipolarophile are crucial. Symmetrical dipolarophiles (e.g., dimethyl acetylenedicarboxylate, DMAD) can lead to mixtures if the ylide itself is not sufficiently biased. An unsymmetrical dipolarophile may have a strong directing effect, which could be counterproductive if its intrinsic preference opposes the desired outcome.

Solutions & Optimization Protocol:

-

Select the Right Dipolarophile: Use an unsymmetrical alkyne with a strong EWG, such as ethyl propiolate. The larger orbital coefficient on the β-carbon of the propiolate will preferentially overlap with the C2 position of the 3-methylpyridinium ylide, leading to the desired 8-methyl-7-carboxylate indolizine.

-

Optimize Ylide Generation: The method of ylide generation can impact its stability and reactivity. Ensure anhydrous conditions and consider the base used.

Step-by-Step Protocol for Regiocontrolled 1,3-Dipolar Cycloaddition:

-

Salt Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), dissolve 3-methylpyridine (1.0 eq.) in anhydrous acetone (10 mL). Add ethyl bromoacetate (1.1 eq.) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 12 hours. The pyridinium salt will precipitate.

-

Filtration: Filter the resulting white solid, wash with cold acetone, and dry under vacuum to yield N-(ethoxycarbonylmethyl)-3-methylpyridinium bromide.

-

Cycloaddition: Suspend the pyridinium salt (1.0 eq.) and ethyl propiolate (1.2 eq.) in anhydrous acetonitrile (20 mL). Add triethylamine (1.5 eq.) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and monitor by TLC. The reaction is typically complete within 6-8 hours.

-

Workup & Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the target 8-methylindolizine derivative.[10][11]

Issue 3: I have successfully synthesized a mixture containing 8-methylindolizine, but I cannot separate it from the other isomers.

Isomers of methylindolizine often have very similar polarities, making chromatographic separation challenging.

Root Cause Analysis:

-

Similar Physicochemical Properties: The isomers possess identical molecular weights and similar functional groups, leading to close retention times (Rƒ) on standard silica gel.

-

Co-elution: Standard elution systems may not have sufficient resolving power to separate the compounds effectively.

Solutions & Optimization Protocol:

-

High-Performance Column Chromatography:

-

Technique: Switch from flash chromatography to a high-performance system like Medium Pressure Liquid Chromatography (MPLC) or Preparative HPLC.[12]

-

Stationary Phase: Use high-resolution silica gel (e.g., smaller particle size) or consider alternative stationary phases like alumina or C18 (reversed-phase) if the polarity difference is subtle.

-

Eluent System: Perform a thorough screening of solvent systems. A shallow gradient of a less polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate or dichloromethane) can improve resolution. Adding a small percentage of a third solvent like methanol or acetonitrile can also modulate selectivity.

-

-

Recrystallization:

-

This method is effective if one isomer is significantly more abundant or has a much lower solubility in a particular solvent system.

-

Protocol: Dissolve the isomeric mixture in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture). Allow it to cool slowly to room temperature, then to 0-4 °C. The less soluble isomer may crystallize out. Multiple recrystallization steps may be necessary.

-

-

Derivatization:

-

If separation remains impossible, consider a derivatization strategy. React the isomeric mixture with a reagent that selectively functionalizes one isomer or introduces a bulky group that significantly alters the polarity of the products, making them separable. This is an advanced technique that requires a subsequent step to remove the directing group.

-

References

- PapersFlow. (n.d.). Catalyzed Synthesis of Indolizines Research Guide.

- BenchChem. (2025). Experimental Guide to the Tschitschibabin Reaction for Indolizines.

- BenchChem. (2025). Technical Support Center: Synthesis of 5-Substituted Indolizines.

- BenchChem. (2025). Addressing poor solubility of indolizine derivatives during synthesis.

- Organic Chemistry Portal. (n.d.). Synthesis of indolizines.

- BenchChem. (2025). The Chichibabin Reaction: A Technical Guide to the Synthesis of Biologically Active Indolizines.

- Organic & Biomolecular Chemistry. (n.d.). Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives.

- 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. (2017).

- Levi, L., & Müller, T. J. J. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(26), 6214-6257.

- Kostik, E. I., Abiko, A., & Oku, A. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry, 66(7), 2354-2362.

- New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. (2025).

- Chichibabin Reaction. (n.d.).

- Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides † | Request PDF. (2025).

- Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (n.d.). MDPI.

- Show related. (n.d.).

- BenchChem. (2025). Addressing regioselectivity issues in the synthesis of 7-substituted indolizines.

- BenchChem. (2025). Technical Support Center: Optimizing Indolizine Synthesis.

- BenchChem. (2025). Scholtz Indolizine Synthesis: A Detailed Step-by-Step Protocol for Researchers.

- Padwa, A., et al. (2007). 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. PubMed.

- RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (n.d.).

- Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (n.d.). Journal of Basic and Clinical Pharmacy.

- González Soria, M. J. (2018). Selective synthesis and reactivity of indolizines. RUA.

- Recent advances in the synthesis of indolizines and their π-expanded analogues. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of Indolizine. (n.d.). ChemicalBook.

- Two approaches to the synthesis of indolizino[8,7‐b]indoles. (n.d.). ResearchGate.

- 1,3-Dipolar Cycloaddition Chemistry for the Preparation of Novel Indolizinone-Based Compounds. (n.d.). ACS Publications.

- Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. (n.d.). SciSpace.

- An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. (n.d.). PMC - NIH.

- An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. (2025).

- Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. (n.d.). PMC.

- Recent Advances in the Synthesis of Indolizines and their Derivatives. (2025). International Journal of Engineering Trends and Technology.

- Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today.

- US3880925A - Separation and purification of cis and trans isomers. (n.d.). Google Patents.

- How to isolate and purify indolizidine compounds?. (2014). ResearchGate.

Sources

- 1. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]

- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. papersflow.ai [papersflow.ai]

- 9. Indolizine synthesis [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chromatographytoday.com [chromatographytoday.com]

Technical Support Center: Optimizing Cyclization Yields for Sterically Hindered Indolizines

Welcome to the Technical Support Center for the synthesis of sterically hindered indolizines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high cyclization yields for this important class of N-fused heterocycles. The inherent steric clash in these systems often leads to sluggish reactions, low conversions, and the formation of unwanted side products.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these synthetic challenges. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and foundational concepts related to the synthesis of sterically hindered indolizines.

Q1: What are the primary reasons for low cyclization yields when synthesizing sterically hindered indolizines?

Low yields in the synthesis of sterically hindered indolizines can typically be attributed to a combination of factors:

-

Steric Hindrance: Bulky substituents on the pyridine ring, the acyl group, or the α-haloketone (in the case of the Tschitschibabin reaction) can impede the necessary bond formations for cyclization. This steric clash can raise the activation energy of the desired reaction pathway, slowing it down and allowing side reactions to compete.

-

Electronic Effects: The electronic nature of the substituents can influence the nucleophilicity of the pyridinium ylide intermediate. Electron-withdrawing groups can decrease nucleophilicity, hindering the cyclization step.[1]

-

Inefficient Ylide Formation: In methods like the 1,3-dipolar cycloaddition, the formation of the pyridinium ylide is a critical preceding step.[2] Steric hindrance around the nitrogen or the α-carbon can disfavor ylide formation.

-

Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are crucial. For sterically demanding substrates, conditions that are effective for simpler analogs may be inadequate.

-

Side Reactions: Competing reaction pathways, such as polymerization of the dipolarophile or decomposition of the ylide, can become more prominent when the desired cyclization is slow.

Q2: How does the choice of cyclization strategy impact the synthesis of sterically hindered indolizines?

The choice of synthetic route is critical. The most common methods include the Tschitschibabin reaction and 1,3-dipolar cycloadditions.[3]

-

Tschitschibabin Reaction: This classical method involves the reaction of a 2-alkylpyridine with an α-halocarbonyl compound followed by base-mediated cyclization.[4] For sterically hindered substrates, the initial quaternization of the pyridine nitrogen can be a bottleneck.

-

1,3-Dipolar Cycloaddition: This versatile method involves the reaction of a pyridinium ylide with a dipolarophile (e.g., an alkyne or alkene).[3][5] It can be more tolerant of a wider range of functional groups. However, the steric bulk on either the ylide or the dipolarophile can significantly affect the regioselectivity and the overall reaction rate.[6]

-

Metal-Catalyzed Cyclizations: Transition metal catalysis (e.g., using palladium, copper, or gold) can offer milder reaction conditions and alternative mechanistic pathways that may be more favorable for hindered systems.[7][8][9]

Q3: What is the role of microwave irradiation in overcoming low yields?

Microwave-assisted organic synthesis (MAOS) can be a powerful tool for improving yields in the synthesis of indolizines, especially for challenging substrates.[10][11][12] The primary advantages of microwave heating are:

-

Rapid Heating: Microwaves directly heat the solvent and reactants, leading to a rapid increase in temperature and significantly reduced reaction times (from hours to minutes).[11][12]

-

Increased Yields and Purity: The short reaction times can minimize the formation of side products that often occur under prolonged thermal conditions.

-

Improved Selectivity: In some cases, microwave heating can lead to different product distributions compared to conventional heating, potentially favoring the desired cyclized product.

Microwave-mediated three-component reactions have been developed that allow for the one-pot synthesis of indolizines in excellent yields.[13]

Part 2: Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of sterically hindered indolizines.

| Problem | Potential Causes | Troubleshooting Steps & Solutions |

| No or Minimal Product Formation | 1. Ineffective Catalyst/Reaction Conditions: The chosen catalyst or reaction conditions may not be sufficiently active to overcome the steric barrier. 2. Poor Ylide Formation: The pyridinium ylide intermediate is not forming efficiently. 3. Decomposition of Starting Materials: Reactants may be unstable under the reaction conditions. | 1. Catalyst Screening: If using a metal-catalyzed approach, screen a panel of catalysts and ligands. For example, in palladium-catalyzed reactions, varying the phosphine ligand can have a significant impact on regioselectivity and yield.[7] 2. Increase Reaction Temperature: A higher temperature can provide the necessary activation energy. Consider switching to a higher-boiling solvent or employing microwave irradiation.[11][14] 3. Optimize Base: For reactions requiring a base (e.g., Tschitschibabin), screen different bases (e.g., DBU, triethylamine, potassium carbonate). The strength and steric bulk of the base can influence ylide formation. 4. Solvent Effects: The polarity of the solvent can influence the stability of intermediates. Screen a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, dioxane). Protic polar solvents like methanol may be inappropriate in some cases.[15] |

| Low Yield with Significant Starting Material Recovery | 1. Insufficient Reaction Time: The reaction is proceeding slowly due to steric hindrance. 2. Reversible Reaction: The cyclization may be reversible under the given conditions. 3. Inadequate Mixing: In heterogeneous reactions, poor mixing can limit reactant contact. | 1. Increase Reaction Time: Monitor the reaction over a longer period (e.g., 24-48 hours). 2. Higher Concentration: Increasing the concentration of reactants can favor the desired bimolecular or intramolecular reaction.[16] 3. Use of Additives: In some cases, additives can stabilize intermediates or activate catalysts. For example, the use of an oxidant like (NH4)2S2O8 with a copper catalyst has been shown to be effective.[17] |

| Formation of Multiple Side Products | 1. Competing Reaction Pathways: When the desired cyclization is slow, alternative reactions can become significant. 2. Decomposition of Intermediates: The pyridinium ylide or other intermediates may be unstable and undergo decomposition. 3. Lack of Regioselectivity: In 1,3-dipolar cycloadditions, both regioisomers may form. | 1. Lower Reaction Temperature: If side product formation is due to decomposition at high temperatures, a lower temperature with a more active catalyst may be beneficial. 2. Change of Dipolarophile: In 1,3-dipolar cycloadditions, the electronic nature of the dipolarophile can influence regioselectivity.[5][18] 3. Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters like temperature and residence time, potentially minimizing side product formation.[19][20][21] |

Part 3: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments in the synthesis of indolizines.

Protocol 1: General Procedure for Microwave-Assisted 1,3-Dipolar Cycloaddition

This protocol is a starting point for the optimization of a microwave-assisted 1,3-dipolar cycloaddition for the synthesis of a sterically hindered indolizine.

Materials:

-

Sterically hindered 2-alkylpyridinium salt (1.0 mmol)

-

Activated alkyne or alkene (dipolarophile) (1.2 mmol)

-

Base (e.g., triethylamine, DBU) (1.5 mmol)

-

Anhydrous solvent (e.g., DMF, toluene) (5 mL)

-

Microwave synthesis vial (10 mL) with a stir bar

Procedure:

-

To a 10 mL microwave synthesis vial, add the 2-alkylpyridinium salt (1.0 mmol), the dipolarophile (1.2 mmol), and a magnetic stir bar.

-

Add the anhydrous solvent (5 mL) to the vial.

-

Add the base (1.5 mmol) to the mixture.

-

Seal the vial with a cap.

-

Place the vial in the cavity of a microwave synthesizer.

-

Set the reaction temperature to 120 °C, the reaction time to 30 minutes, and the power to 100 W (these are starting parameters and should be optimized).

-

After the reaction is complete, cool the vial to room temperature.

-

Quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimization of a Metal-Catalyzed Cycloisomerization

This protocol outlines a systematic approach to optimizing a metal-catalyzed cycloisomerization for a sterically hindered substrate.

Initial Reaction Setup:

-

Substrate (e.g., a propargylic pyridine derivative) (0.5 mmol)

-

Metal catalyst (e.g., PtCl2, CuI) (5 mol%)

-

Ligand (if applicable) (10 mol%)

-

Solvent (e.g., PhH, MeCN) (0.2 M)

-

Inert atmosphere (e.g., nitrogen or argon)

Optimization Workflow:

-

Catalyst Screening: Set up parallel reactions with different metal catalysts (e.g., PtCl2, PtCl4, CuI, Pd(OAc)2) under the initial conditions. Analyze the crude reaction mixtures by LC-MS or ¹H NMR to identify the most promising catalyst(s).[9]

-

Ligand Screening (if applicable): For the best performing metal, screen a variety of ligands (e.g., phosphine ligands for palladium).

-

Solvent Screening: With the best catalyst/ligand combination, screen a range of anhydrous solvents (e.g., toluene, dioxane, DMF, MeCN).

-

Temperature Optimization: Run the reaction at different temperatures (e.g., room temperature, 50 °C, 70 °C, 100 °C) to find the optimal balance between reaction rate and side product formation.

-

Concentration Optimization: Investigate the effect of substrate concentration on the reaction yield.

Part 4: Visualizing Reaction Pathways and Workflows

Diagram 1: Troubleshooting Workflow for Low Cyclization Yield

Caption: A simplified mechanism of indolizine synthesis via 1,3-dipolar cycloaddition.

References

- RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (n.d.).

- Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. (2025). European Journal of Medicinal Chemistry.

-

Sadowski, B., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(28), 6631-6653. [Link]

-

Ghosh, S., & Biswas, K. (2024). Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present). Synthetic Communications, 54(7), 505-525. [Link]

- Synthesis of Functionalized Indolizines. (n.d.). ResearchGate.

-

Bora, U., Saikia, A., & Boruah, R. C. (2003). A Novel Microwave-Mediated One-Pot Synthesis of Indolizines via a Three-Component Reaction. Organic Letters, 5(4), 435–438. [Link]

-

Ghosh, S., & Biswas, K. (2024). Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present). Synthetic Communications, 54(7), 505-525. [Link]

- Study on the Synthesis of Functionalized Indolizines. (n.d.). ResearchGate.

-

Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present). (2024). Synthetic Communications, 54(7), 505-525. [Link]

- Synthesis of indolizines. (n.d.). Organic Chemistry Portal.

- Recent Advances in the Synthesis of Indolizines and their Derivatives. (2025). International Journal of Engineering Trends and Technology.

- The Chichibabin Reaction: A Technical Guide to the Synthesis of Biologically Active Indolizines. (2025). BenchChem.

- Formation of pyridinium ylide and synthesis of indolizines. (n.d.). ResearchGate.

-

Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. (2018). Molecules, 23(10), 2465. [Link]

-

Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). Molecules, 25(14), 3242. [Link]

- Flow Chemistry for the Synthesis of Heterocycles. (n.d.). Springer Professional.

-

Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (2019). Molecules, 24(1), 159. [Link]

-

Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). Molecules, 25(14), 3242. [Link]

-

Zhang, X., Zhang, J., Liu, Z., Bi, W., Shen, J., & Li, G. (2024). Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. Molecules, 29(9), 2061. [Link]

-

The flow synthesis of heterocycles for natural product and medicinal chemistry applications. (2010). Beilstein Journal of Organic Chemistry, 6, 1051-1070. [Link]

- Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds. (2025). BenchChem.

- Optimization for the cyclization step. (n.d.). ResearchGate.

- Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. (n.d.). ResearchGate.

-

Steric Effects on Regioselectivity in 1,3-Dipolar Cycloaddition of C,N- Dialkyl Nitrones with Acceptor-Substituted Alkynes. (2010). ChemInform, 48(4), 669-682. [Link]

-

Pt-Catalyzed Cyclization/1,2-Migration for the Synthesis of Indolizines, Pyrrolones, and Indolizinones. (2012). Organic Letters, 14(17), 4482-4485. [Link]

-

1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Indolizine synthesis [organic-chemistry.org]

- 8. ijettjournal.org [ijettjournal.org]

- 9. Pt-Catalyzed Cyclization/1,2-Migration for the Synthesis of Indolizines, Pyrrolones, and Indolizinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]

- 21. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification Strategies for 8-Methylindolizine-2-Carboxylic Acid Intermediates

Welcome to the technical support center for the purification of 8-methylindolizine-2-carboxylic acid and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic scaffold. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the rationale to troubleshoot and optimize your purification strategies effectively.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in the synthesis of this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include unreacted starting materials (e.g., substituted pyridines and α-halo ketones/esters), polymeric materials, and regioisomers formed during the cycloaddition step.[1][2][3] If the synthesis involves the hydrolysis of an ester intermediate, incomplete hydrolysis can leave residual ester.

Q2: My this compound is showing poor solubility in common organic solvents. How can I purify it?

A2: Poor solubility in standard organic solvents is a known challenge for some indolizine carboxylic acids.[4] An acid-base extraction is often a highly effective first-line strategy.[5][6] By dissolving the crude product in a suitable organic solvent and washing with a mild aqueous base (e.g., sodium bicarbonate), the carboxylic acid will be deprotonated and extracted into the aqueous layer, leaving many non-acidic impurities behind in the organic phase. The aqueous layer can then be acidified to precipitate the purified carboxylic acid, which is then collected by filtration.

Q3: I am observing significant streaking/tailing of my compound on silica gel TLC plates. What does this indicate and how can I fix it for column chromatography?

A3: Streaking on silica gel TLC is a classic sign of a compound interacting too strongly with the acidic silica stationary phase. This is common for basic compounds like indolizines and can also occur with carboxylic acids.[5][7] To mitigate this for column chromatography, you can add a small amount of a modifier to your eluent system. For basic indolizines, adding 1-3% triethylamine can neutralize the acidic sites on the silica gel, leading to improved peak shape.[5] For carboxylic acids, adding a small percentage of acetic acid to the mobile phase can help to suppress deprotonation and reduce tailing.[8]

II. Troubleshooting Guide: Column Chromatography

Column chromatography is a cornerstone of purification for indolizine derivatives.[9][10] However, achieving optimal separation requires careful consideration of several factors.

| Problem | Potential Cause | Recommended Solution |

| Poor Separation/Overlapping Peaks | Inappropriate solvent system. | Systematically screen solvent systems using TLC to find an eluent that gives your target compound an Rf value of approximately 0.2-0.3.[5] Common systems include hexanes/ethyl acetate and dichloromethane/methanol.[9] |

| Column overloading. | The amount of crude material should ideally be 1-5% of the mass of the stationary phase. If you need to purify a larger amount, use a column with a larger diameter.[7] | |

| Compound Does Not Elute (Stays at Baseline) | The solvent system is not polar enough. | Increase the polarity of the eluent. For instance, if you are using 10% ethyl acetate in hexane, try increasing it to 20% or 30%. A small addition of a more polar solvent like methanol can also be effective.[11] |

| Irreversible adsorption or decomposition on silica gel. | Before committing to a large-scale column, spot your compound on a TLC plate and let it sit for an hour before eluting to check for degradation.[12] If decomposition is observed, consider switching to a less acidic stationary phase like neutral alumina.[7] | |